![molecular formula C21H16N6O3S B2614616 7-(3-chloro-4-methoxyphenyl)-2-(2-thienyl)imidazo[1,2-a]pyrazin-8(7H)-one CAS No. 1112348-40-9](/img/no-structure.png)

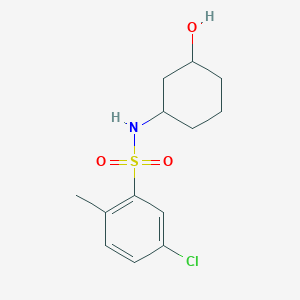

7-(3-chloro-4-methoxyphenyl)-2-(2-thienyl)imidazo[1,2-a]pyrazin-8(7H)-one

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

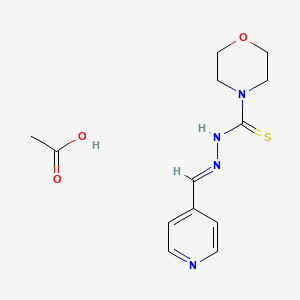

7-(3-chloro-4-methoxyphenyl)-2-(2-thienyl)imidazo[1,2-a]pyrazin-8(7H)-one is a chemical compound that has been the subject of significant scientific research. This compound belongs to the class of imidazo[1,2-a]pyrazin-8(7H)-one derivatives, which have been found to have a wide range of biological activities.

Scientific Research Applications

Chemiluminescence and Excited-State Molecules

Research by Teranishi, Hisamatsu, and Yamada (1999) explored the chemiluminescence of 2-methyl-6-arylimidazo[1,2-a]pyrazin-3(7H)-ones, highlighting the influence of electron-donating substituents like methoxy groups on the formation of neutral singlet excited-state molecules. This study suggests that compounds with similar structures could be utilized in chemiluminescence applications, providing insights into their excited-state dynamics and potential use in analytical chemistry (Teranishi, Hisamatsu, & Yamada, 1999).

Synthesis Methods

Moosavi-Zare et al. (2013) demonstrated the use of disulfonic acid imidazolium chloroaluminate as a catalyst for the synthesis of pyrazole derivatives, offering a green, efficient, and solvent-free synthesis method. This approach could be applied to the synthesis of related imidazo[1,2-a]pyrazine compounds, providing an environmentally friendly and efficient method for producing such chemicals (Moosavi-Zare et al., 2013).

Biological Evaluation

Dangi, Hussain, and Talesara (2011) conducted a study on the synthesis and biological evaluation of alkoxyphthalimide derivatives of imidazo[1,2-a]pyrazine compounds, assessing their potential as chemotherapeutic agents. This suggests that similar compounds, including 7-(3-chloro-4-methoxyphenyl)-2-(2-thienyl)imidazo[1,2-a]pyrazin-8(7H)-one, may have applications in medicinal chemistry and drug development (Dangi, Hussain, & Talesara, 2011).

Spectroscopic Properties

Nakai et al. (2003) explored the fundamental physical properties of imidazo[1,2-a]pyrazin-3(7H)-one derivatives, including spectroscopic analysis and solvatochromism. This research can provide a foundation for understanding the optical and chemical properties of similar compounds, which could be relevant in material science and sensor development (Nakai et al., 2003).

properties

| { "Design of the Synthesis Pathway": "The synthesis pathway for the compound '7-(3-chloro-4-methoxyphenyl)-2-(2-thienyl)imidazo[1,2-a]pyrazin-8(7H)-one' involves the synthesis of the imidazo[1,2-a]pyrazin-8(7H)-one ring system followed by the introduction of the 3-chloro-4-methoxyphenyl and 2-thienyl substituents.", "Starting Materials": [ "2-aminopyrazine", "ethyl acetoacetate", "3-chloro-4-methoxyaniline", "2-thiophenecarboxaldehyde", "acetic anhydride", "sodium acetate", "sulfuric acid", "sodium hydroxide", "hydrogen peroxide", "ethanol", "water" ], "Reaction": [ "Step 1: Condensation of 2-aminopyrazine with ethyl acetoacetate in the presence of acetic anhydride and sodium acetate to form ethyl 2-(pyrazin-2-yl)acetate.", "Step 2: Cyclization of ethyl 2-(pyrazin-2-yl)acetate with sulfuric acid to form imidazo[1,2-a]pyrazin-8(7H)-one.", "Step 3: Nitration of imidazo[1,2-a]pyrazin-8(7H)-one with a mixture of sulfuric acid and nitric acid to form 8-nitroimidazo[1,2-a]pyrazin-7(8H)-one.", "Step 4: Reduction of 8-nitroimidazo[1,2-a]pyrazin-7(8H)-one with hydrogen peroxide in the presence of sodium hydroxide to form 8-aminoimidazo[1,2-a]pyrazin-7(8H)-one.", "Step 5: Condensation of 8-aminoimidazo[1,2-a]pyrazin-7(8H)-one with 3-chloro-4-methoxyaniline and 2-thiophenecarboxaldehyde in ethanol to form '7-(3-chloro-4-methoxyphenyl)-2-(2-thienyl)imidazo[1,2-a]pyrazin-8(7H)-one'." ] } | |

CAS RN |

1112348-40-9 |

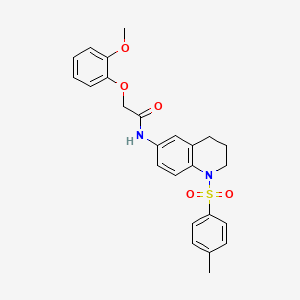

Molecular Formula |

C21H16N6O3S |

Molecular Weight |

432.46 |

IUPAC Name |

6-[[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methylsulfanyl]-5-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-one |

InChI |

InChI=1S/C21H16N6O3S/c1-29-15-9-7-13(8-10-15)18-23-17(30-26-18)12-31-21-24-19-16(11-22-25-19)20(28)27(21)14-5-3-2-4-6-14/h2-11H,12H2,1H3,(H,22,25) |

InChI Key |

YJHZRMSOPJGFIQ-UHFFFAOYSA-N |

SMILES |

COC1=CC=C(C=C1)C2=NOC(=N2)CSC3=NC4=C(C=NN4)C(=O)N3C5=CC=CC=C5 |

solubility |

not available |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-(3-methylmorpholin-4-yl)-2-[3-(trifluoromethyl)-1H-pyrazol-1-yl]ethan-1-one](/img/structure/B2614533.png)

![Methyl 1-bromoimidazo[1,5-a]pyridine-6-carboxylate](/img/structure/B2614538.png)

![(5Z)-5-[(3,4-dimethoxyphenyl)methylidene]-3-(4-methoxyphenyl)-2-sulfanylidene-1,3-thiazolidin-4-one](/img/structure/B2614545.png)

![(1-(Aminomethyl)-6-oxaspiro[2.5]octan-1-yl)methanol hydrochloride](/img/structure/B2614547.png)

![2-Chloro-N-[2-(1-phenyltetrazol-5-yl)ethyl]propanamide](/img/structure/B2614548.png)

![N-(1-([1,2,4]triazolo[4,3-a]pyrazin-8-yl)pyrrolidin-3-yl)-3-(1H-tetrazol-1-yl)benzamide](/img/structure/B2614556.png)